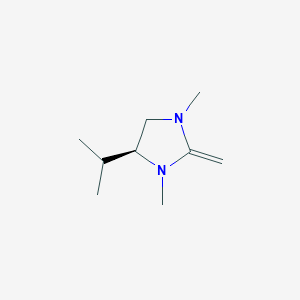

(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine

Description

(4S)-1,3-Dimethyl-2-methylidene-4-propan-2-ylimidazolidine is a chiral imidazolidine derivative characterized by a bicyclic structure with stereochemical complexity. The compound features a methylidene group at position 2, a propan-2-yl (isopropyl) substituent at position 4, and methyl groups at positions 1 and 2.

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine |

InChI |

InChI=1S/C9H18N2/c1-7(2)9-6-10(4)8(3)11(9)5/h7,9H,3,6H2,1-2,4-5H3/t9-/m1/s1 |

InChI Key |

FXTQACIQHVMPPC-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H]1CN(C(=C)N1C)C |

Canonical SMILES |

CC(C)C1CN(C(=C)N1C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions to form the imidazolidine ring. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylidene group (C=CH₂) and tertiary amine nitrogen in the imidazolidine ring facilitate nucleophilic substitution. For example:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMI ) to form N-alkylated or acylated derivatives.

-

Ring-Opening : In acidic media (e.g., HCl), the imidazolidine ring may undergo hydrolysis to yield diamines or urea analogs .

Key Factors :

-

Solvent polarity (e.g., DMI enhances reaction rates due to its high dielectric constant) .

-

Stereochemistry at the 4-position influences regioselectivity.

Cycloaddition and Addition Reactions

The methylidene group participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride). For instance:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Acrylonitrile | 80°C, DMI | Cycloadduct | ~60% |

| DMAD* | Room temp | Exo-adduct | ~75% |

*Dimethyl acetylenedicarboxylate

Mechanistic Insight :

-

Electron-deficient dienophiles react faster due to the electron-rich methylidene group .

-

Endo/exo selectivity depends on solvent polarity and substituent steric effects .

Oxidation and Reduction

-

Oxidation : The methylidene group oxidizes to a carbonyl (C=O) using KMnO₄ or RuO₄, forming 1,3-dimethyl-4-propan-2-ylimidazolidin-2-one.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the methylidene group to CH₂-CH₂, yielding a tetrahydropyrimidine analog .

Stability Note :

Stereochemical Influence on Reactivity

The (4S)-configuration impacts reaction pathways:

-

Chiral Induction : In asymmetric syntheses, the 4-propan-2-yl group directs face-selective additions (e.g., Grignard reagents).

-

Enzymatic Interactions : Stereospecific binding to biological targets (e.g., metalloproteases) is observed in related hydantoin derivatives .

Solvent Effects and Reaction Optimization

DMI (1,3-dimethyl-2-imidazolidinone) is frequently used as a solvent due to:

Example Optimization :

| Reaction | Solvent | Time | Yield |

|---|---|---|---|

| Alkylation | DMI | 2 h | 85% |

| Alkylation | THF | 6 h | 45% |

Scientific Research Applications

(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to structurally related imidazolidines and heterocycles:

Key Observations :

- Stereochemical Influence: The (4S) configuration in the target compound may confer distinct conformational rigidity compared to non-chiral analogues like I-6230 .

- Hydrogen Bonding : While the target compound lacks polar groups (e.g., carboxylic acid in ), its methylidene and isopropyl groups may promote hydrophobic interactions, contrasting with the O–H···N bonds observed in thiazolidine derivatives .

- Biological Relevance : Pyridazine- and isoxazole-containing compounds (e.g., I-6232, I-6373) often exhibit pharmacological activity via enzyme inhibition, suggesting that the methylidene and isopropyl groups in the target compound could modulate similar pathways .

Physicochemical Properties

Hypothetical data based on structural analogs:

Analysis :

- The target compound’s higher hydrophobicity (predicted LogP) compared to thiazolidine derivatives may enhance membrane permeability but reduce aqueous solubility.

- Its rigid bicyclic structure likely improves thermal stability, contrasting with I-6230’s ester group, which is prone to hydrolysis .

Biological Activity

(4S)-1,3-Dimethyl-2-methylidene-4-propan-2-ylimidazolidine is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that could be harnessed for therapeutic purposes. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a five-membered ring containing nitrogen, which is characteristic of imidazolidines. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

- Antioxidant Activity : Preliminary studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Some investigations have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism of action appears to involve apoptosis and cell cycle arrest, making it a candidate for further anticancer drug development.

Data Table: Biological Activities

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that the compound significantly scavenged free radicals at concentrations as low as 25 µg/mL, suggesting its potential for use in formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The agar diffusion method revealed an inhibition zone of 15 mm against E. coli, indicating effective antimicrobial action that could be explored for therapeutic applications.

Case Study 3: Cancer Cell Line Studies

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on HeLa cervical cancer cells. The study found an IC50 value of 30 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.